Potassium 4-bromobenzenesulfonate

Descripción general

Descripción

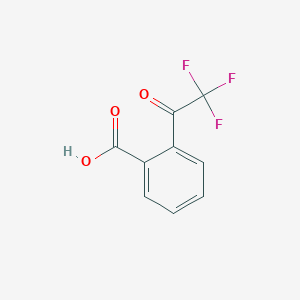

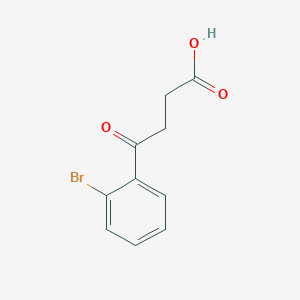

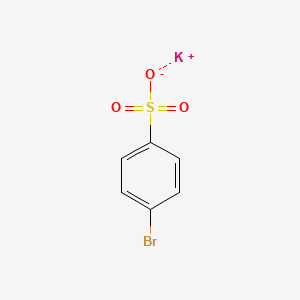

Potassium 4-bromobenzenesulfonate is a chemical compound that is part of a broader class of organosulfonates. These compounds are characterized by a sulfonate group attached to an aromatic ring, which in this case is further substituted with a bromine atom. The presence of the potassium cation indicates that it is a salt, which typically enhances the solubility of the compound in water.

Synthesis Analysis

The synthesis of potassium 4-bromobenzenesulfonate is not directly described in the provided papers. However, similar compounds are synthesized through reactions involving sulfonic acids and potassium salts. For instance, potassium 3,5-dinitrophloroglucinolsulfonate monohydrate is synthesized by reacting a sulfonic acid with potassium hydroxide in aqueous solution . A similar approach could potentially be used for the synthesis of potassium 4-bromobenzenesulfonate by reacting 4-bromobenzenesulfonic acid with potassium hydroxide.

Molecular Structure Analysis

The molecular structure of potassium 4-bromobenzenesulfonate can be inferred from related compounds. For example, the crystal structure of the benzaldehyde-potassium bisulfite addition product shows the potassium ion surrounded by oxygen atoms, with specific bond distances and angles . Similarly, potassium 4-bromobenzenesulfonate would have a potassium ion coordinated to the oxygen atoms of the sulfonate group, with the bromine substituent affecting the overall geometry of the molecule.

Chemical Reactions Analysis

Potassium 4-bromobenzenesulfonate may undergo various chemical reactions, particularly those typical of aryl sulfonates and halides. For instance, potassium tetracarbonylhydridoferrate reacts with aryl iodides to yield arenes , suggesting that a similar reactivity might be expected with aryl bromides like potassium 4-bromobenzenesulfonate. Additionally, potassium 4-iodylbenzenesulfonate is used for oxidative iodination of arenes , indicating that potassium 4-bromobenzenesulfonate could potentially participate in bromination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium 4-bromobenzenesulfonate can be deduced from those of structurally similar compounds. For example, the crystal structure of potassium N-bromo-2-methylbenzenesulfonamidate sesquihydrate reveals a heptacoordinated potassium ion and the presence of hydrogen bonds . These features are likely to influence the solubility, melting point, and stability of potassium 4-bromobenzenesulfonate. The thermal analysis of potassium 3,5-dinitrophloroglucinolsulfonate monohydrate indicates a dehydration process and an exothermic reaction upon heating , which may be relevant for understanding the thermal behavior of potassium 4-bromobenzenesulfonate.

Aplicaciones Científicas De Investigación

1. Application as a Reagent for Oxidative Iodination of Arenes

Potassium 4-bromobenzenesulfonate has been studied for its application in oxidative iodination of aromatic substrates. A related compound, potassium 4-iodylbenzenesulfonate, demonstrated effectiveness in this area, being a thermally stable and water-soluble hypervalent iodine-based oxidant. This reagent showed potential for practical applications due to its stability and solubility, making it useful in various chemical reactions (Yusubov et al., 2012).

2. Role in Synthesis and Chemical Reactions

Potassium 4-bromobenzenesulfonate plays a significant role in different synthesis and chemical reactions. For instance, its application in the preparation of 1-butoxy-4-nitrobenzene via a phase-transfer catalysis condition under ultrasonic irradiation shows its versatility in organic synthesis. This specific method enhances the overall reaction rate and provides a viable approach for synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).

3. Utility in Catalytic Reactions

The compound has been employed in various catalytic reactions. For example, in ruthenium-catalyzed C–H arylation, potassium salts like potassium 4-bromobenzenesulfonate have been tested as cocatalysts. These salts, including potassium 4-bromobenzenesulfonate, have shown to enhance the activity in such reactions, making them valuable in the field of catalysis (Seki, 2015).

4. Application in Liquid Crystal Technology

In the field of liquid crystal technology, potassium 4-bromobenzenesulfonate has been used in the development of smectic liquid crystalline mediums. These mediums have applications in smart windows and memory displays. The compound's role in enhancing the properties of these mediums demonstrates its potential in advanced materials science (Dabrowski et al., 2017).

Propiedades

IUPAC Name |

potassium;4-bromobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRZLMBETUWGJQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])Br.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrKO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635528 | |

| Record name | Potassium 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 4-bromobenzenesulfonate | |

CAS RN |

66788-58-7 | |

| Record name | Potassium 4-bromobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.